molecular formula C17H15FO3 B14309665 Ethyl 3-(4-fluoro-3-phenoxyphenyl)prop-2-enoate CAS No. 113079-73-5

Ethyl 3-(4-fluoro-3-phenoxyphenyl)prop-2-enoate

Cat. No.: B14309665
CAS No.: 113079-73-5
M. Wt: 286.30 g/mol
InChI Key: TXZDQOKNOUQONR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluoro-3-phenoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted phenoxy group attached to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluoro-3-phenoxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluoro-3-phenoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid.

    Reduction: Formation of 3-(4-fluoro-3-phenoxyphenyl)propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-fluoro-3-phenoxyphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluoro-3-phenoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The fluoro and phenoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methoxyphenyl)prop-2-enoate
  • Ethyl 3-(4-chlorophenyl)prop-2-enoate
  • Ethyl 3-(4-bromophenyl)prop-2-enoate

Uniqueness

Ethyl 3-(4-fluoro-3-phenoxyphenyl)prop-2-enoate is unique due to the presence of both fluoro and phenoxy groups, which confer distinct chemical and biological properties. The fluoro group enhances the compound’s stability and lipophilicity, while the phenoxy group contributes to its aromatic character and potential biological activity.

Properties

CAS No.

113079-73-5

Molecular Formula

C17H15FO3

Molecular Weight

286.30 g/mol

IUPAC Name

ethyl 3-(4-fluoro-3-phenoxyphenyl)prop-2-enoate

InChI

InChI=1S/C17H15FO3/c1-2-20-17(19)11-9-13-8-10-15(18)16(12-13)21-14-6-4-3-5-7-14/h3-12H,2H2,1H3

InChI Key

TXZDQOKNOUQONR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)F)OC2=CC=CC=C2

Origin of Product

United States

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